1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Description
Properties
CAS No. |
1016696-89-1 |
|---|---|
Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, 1,2,3,6-tetrahydropyridazine-3,6-dione is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added as a base to deprotonate the nitrogen, enhancing nucleophilicity. The reaction mixture is heated to 80–150°C, often under microwave irradiation to accelerate kinetics. For example, a 24% yield was achieved using microwave-assisted conditions at 180°C for 1 hour.
Key Variables
-
Solvent : DMF enhances solubility but requires thorough washing to remove residues.
-
Base : Cs₂CO₃ outperforms K₂CO₃ in reactions requiring higher temperatures.
-
Temperature : Prolonged heating (>16 hours) at 80°C improves conversion but risks decomposition.
Bromoethylation via HBr Elimination
An alternative approach involves the elimination of hydrobromic acid (HBr) from a pre-functionalized ethyl precursor. This method is exemplified in the synthesis of related bromoethyl compounds, such as 2-(2-bromoethyl)naphthalene.
Stepwise Procedure
-
Reduction of Carboxylic Acid : 2-Naphthylacetic acid is reduced to 2-(2-naphthyl)ethanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Bromination : The alcohol is treated with concentrated HBr under reflux, yielding the bromoethyl derivative.
Adaptation for Target Compound
Applying this to 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione, bromination with HBr could introduce the bromoethyl group. However, the pyridazine ring’s sensitivity to strong acids necessitates careful temperature control (<20°C) to prevent ring-opening.
Ring-Closing Metathesis with Bromoethyl Moieties
A less conventional but promising method involves constructing the tetrahydropyridazine ring around a pre-installed bromoethyl group. This approach avoids post-synthetic modifications, potentially improving yield.
Case Study: Imidazolidine-Dione Hybrids
In the synthesis of trifluoromethylated quinolone-hydantoin hybrids, 3-(2-bromoethyl)-1-cyclopropylimidazolidine-2,4-dione was prepared via refluxing 1,2-dibromoethane with a hydantoin precursor in DMF. This method achieved a 26% yield after column chromatography.
Comparative Analysis of Methods
*Reported for analogous compounds.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form additional functional groups or reduction to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: The presence of the bromoethyl group allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a compound with additional keto or carboxyl groups.
Scientific Research Applications
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the modulation of biological activity, including inhibition of enzyme function or alteration of gene expression. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
1-Methyl-1,2,3,6-Tetrahydropyridazine Derivatives
- Synthesis: These derivatives are synthesized via Diels–Alder reactions using methyldiazenium ions as heterodienophiles. For example, 1-methyl-1,2,3,6-tetrahydropyridazine cycloadducts (e.g., 6b and 6c) are formed with (E)-penta-1,3-diene (trans-piperylene) .
- Key Differences : The bromoethyl substituent in the target compound introduces a reactive leaving group (bromine), unlike the methyl group in 6b/6c , which lacks such functionality. This makes the bromoethyl derivative more versatile in downstream alkylation or coupling reactions .
3,6-Dioxo-1,2,3,6-Tetrahydropyridazine (Maleic Hydrazide)
- Applications : Maleic hydrazide (MH-30) is widely used as a plant growth inhibitor and herbicide. Its structure features hydroxyl groups at positions 3 and 6, contrasting with the bromoethyl and dione groups in the target compound .
- Reactivity : The hydroxyl groups in maleic hydrazide limit its utility in synthetic organic chemistry compared to the electrophilic bromoethyl group, which facilitates further functionalization .
1-(2-Oxo-2H-Chromene-3-Carbonyl)-1,2-Dihydropyridazine-3,6-Dione
- Comparison : The chromene moiety increases molecular complexity and polarity, whereas the bromoethyl group prioritizes synthetic utility as a reactive handle .
Carboxamide Derivatives (EP 4 374 877 A2)
- Example : 2-(2,3-Difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-1,2,3,6-tetrahydropyridazine-4-carboxamide.
- Key Features : This derivative includes a carboxamide group and trifluoromethyl substituents, optimizing it for target binding in drug discovery. The bromoethyl group in the target compound offers a contrasting pathway for introducing alkyl chains or aryl groups via Suzuki coupling .
Biological Activity
1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a compound belonging to the class of tetrahydropyridazines. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the bromination of a precursor tetrahydropyridazine compound. The process can be summarized as follows:
- Starting Materials : The synthesis often begins with 1,2,3,6-tetrahydropyridazine.
- Bromination Reaction : The introduction of the bromoethyl group is achieved through bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activities of 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione have been explored in various studies. Here are some key findings:
Antioxidant Activity
Research indicates that compounds within the tetrahydropyridazine class exhibit significant antioxidant properties. The mechanism often involves scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for protecting cells from oxidative stress-related damage.
Antimicrobial Properties
Several studies have reported that derivatives of tetrahydropyridazines show antimicrobial activity against a range of pathogens. For instance:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
Study 1: Antioxidative Properties
A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydropyridazine derivatives significantly reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations in cell cultures exposed to oxidative agents.
Study 2: Antimicrobial Screening
In a screening assay for antimicrobial activity, 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced MDA levels | |
| Increased GSH levels | ||
| Antimicrobial | MIC = 32 µg/mL (E. coli) | |
| MIC = 16 µg/mL (S. aureus) |
The biological activities are believed to stem from the compound's ability to interact with cellular targets:
- Free Radical Scavenging : The presence of electron-rich sites allows for effective interaction with free radicals.
- Membrane Disruption : Antimicrobial effects may be attributed to disruption of bacterial cell membranes.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione to achieve high yield and purity?
- Methodological Answer : Key parameters include solvent selection (e.g., ethanol or methanol for refluxing), reaction temperature (controlled to avoid side reactions), and purification techniques such as recrystallization or column chromatography. For instance, refluxing in ethanol for 5 hours followed by recrystallization is a validated approach for analogous pyridazinone derivatives . Additionally, stoichiometric ratios of precursors (e.g., bromoethylating agents) must be optimized to minimize unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : To confirm the presence of the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and tetrahydropyridazine ring protons (δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹) .
- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns consistent with the bromoethyl substituent .
Q. How can researchers assess the stability of 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and inert atmospheres (argon/nitrogen) are recommended. Periodic HPLC analysis can monitor degradation products, such as dehydrohalogenation derivatives, which are common in bromoethyl-containing compounds .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitution reactions?
- Methodological Answer : The bromoethyl group acts as an electrophilic site due to the electron-withdrawing effect of the adjacent tetrahydropyridazine ring. Computational modeling (e.g., DFT calculations) can predict reaction pathways, such as SN2 displacement with nucleophiles like amines or thiols. Experimental validation via kinetic studies (e.g., varying nucleophile concentration and temperature) is critical to confirm theoretical predictions .
Q. How can researchers resolve contradictions in biological activity data between studies on similar pyridazinone derivatives?
- Methodological Answer :
- Standardized Assays : Use validated enzyme inhibition assays (e.g., kinase or protease assays) with controlled ATP/substrate concentrations to ensure reproducibility .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromoethyl vs. phenyl groups) to isolate structural contributors to activity discrepancies .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies minimize side reactions during the synthesis of this compound, particularly ring-opening or dimerization?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation steps at 0–5°C to suppress exothermic side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups) using tert-butyldimethylsilyl (TBS) groups before bromoethylation .
- Byproduct Monitoring : Use TLC or in-situ IR to detect intermediates like dihydro derivatives, enabling real-time adjustments .
Q. How can computational tools predict the compound’s potential as a kinase inhibitor?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions between the compound and kinase ATP-binding pockets. Focus on key residues (e.g., hinge-region lysines) and validate predictions with in vitro kinase assays (e.g., ADP-Glo™) .
Data Analysis and Experimental Design
Q. What experimental designs are optimal for studying the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use a factorial design to test variables such as catalyst type (e.g., Pd/C vs. CuI), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. Cs₂CO₃). Analyze outcomes via GC-MS to quantify coupling product yields and identify optimal conditions .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and compare melting points with literature values.
- Spectral Calibration : Use internal standards (e.g., TMS for NMR) and ensure solvent deuteration consistency. Cross-reference with high-resolution MS data to confirm molecular formulas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
